molecular formula C15H10Br2ClN3O2S B15180459 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)- CAS No. 81963-78-2

1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)-

Cat. No.: B15180459
CAS No.: 81963-78-2
M. Wt: 491.6 g/mol
InChI Key: GZXZMKMJCKCDFD-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)- is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The specific synthetic route for this compound would involve the following steps:

    Formation of the hydrazide: Reacting an appropriate carboxylic acid with hydrazine to form the hydrazide.

    Cyclization: Treating the hydrazide with carbon disulfide under basic conditions to form the oxadiazole ring.

    Functionalization: Introducing the 2-chlorophenyl and 3,5-dibromo-2-hydroxyphenyl groups through appropriate substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction conditions but optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxide derivatives.

    Reduction: Reduction of the oxadiazole ring to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,3,4-Oxadiazole-2(3H)-thione derivatives have been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as antimicrobial, anticancer, and anti-inflammatory agents.

    Agriculture: Potential use as pesticides or herbicides.

    Materials Science: Use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action for 1,3,4-oxadiazole-2(3H)-thione derivatives would depend on their specific biological targets. Generally, these compounds might interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.

    Thiadiazole derivatives: Compounds with sulfur instead of oxygen in the ring.

Uniqueness

The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)- lies in its specific substituents, which can impart unique biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

CAS No.

81963-78-2

Molecular Formula

C15H10Br2ClN3O2S

Molecular Weight

491.6 g/mol

IUPAC Name

3-[(2-chloroanilino)methyl]-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H10Br2ClN3O2S/c16-8-5-9(13(22)10(17)6-8)14-20-21(15(24)23-14)7-19-12-4-2-1-3-11(12)18/h1-6,19,22H,7H2

InChI Key

GZXZMKMJCKCDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O)Cl

Origin of Product

United States

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